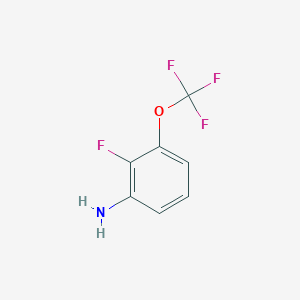

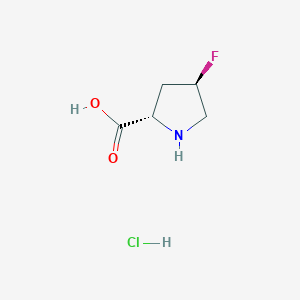

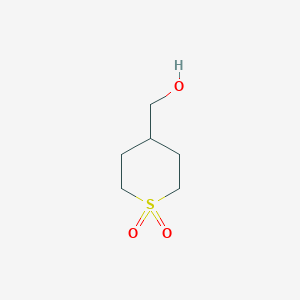

1,2,3-Trifluoro-5-isocyanatobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene, leading to the introduction of phosphorus atoms into the benzene ring . This method reflects a common strategy for introducing substituents into polyfluorinated benzenes, which may be relevant for the synthesis of 1,2,3-Trifluoro-5-isocyanatobenzene, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

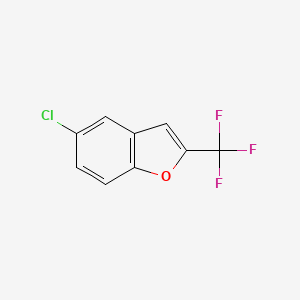

The molecular structure of polyfluorinated benzenes has been extensively studied. For example, 1,2,3,5-tetrafluorobenzene exhibits a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C hydrogen bonding, which is a common feature in the crystal packing of non-polar compounds . Similarly, the structure of 1,2,4,5-tetrafluorobenzene has been determined to deviate only slightly from D6h symmetry, with nearly equal C–C and C–F bond lengths . These findings suggest that this compound would also exhibit a planar structure with slight deviations due to the presence of the isocyanate group.

Chemical Reactions Analysis

Fluorinated benzenes can undergo various chemical reactions, often facilitated by the presence of electron-withdrawing fluorine atoms. For example, 1,3,5-trifluorotrinitrobenzene reacts with a range of nucleophiles to form substituted trinitrobenzene derivatives . This reactivity could be extrapolated to this compound, which might also be expected to participate in nucleophilic substitution reactions due to the presence of the isocyanate functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the strong electronegativity of fluorine. The presence of fluorine atoms in compounds like 1,2,3,5-tetrafluorobenzene and 1,2,4,5-tetrafluorobenzene affects their crystal structures and intermolecular interactions . The electron-withdrawing effect of fluorine also impacts the reactivity of these compounds, as seen in the versatile reactivity of 1,3,5-trifluorotrinitrobenzene . For this compound, similar effects on physical properties such as melting point, boiling point, and solubility can be anticipated, along with a potential for unique reactivity due to the isocyanate group.

科学的研究の応用

Synthesis and Characterization of Polymers

Hyperbranched Poly(arylene ether)s Synthesis

A novel trifluoromethyl-activated monomer, derived from 1,3,5-tribromobenzene and 4-fluoro-3-trifluoromethylphenylboronic acid, was used to synthesize several hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight without significant gelation and have been characterized for their excellent thermal stability and higher glass transition temperatures compared to their linear analogs, making them potentially useful for advanced materials applications (Banerjee et al., 2009).

Organometallic Chemistry and Functionalization Reactions

Regiospecific Functionalization of 1,2,3-Trifluorobenzene

The study demonstrated the use of novel organometallic recipes for the regiospecific functionalization of 1,2,3-trifluorobenzene, highlighting the precision achievable in modifying this compound to produce targeted chemical derivatives. This approach paves the way for the synthesis of complex organic molecules with specific functional groups (Heiss & Schlosser, 2003).

Environmental Science and Biodegradation

Biotransformation of Monofluorophenols

Research into the transformation of monofluorophenols by Rhodococcus opacus 1cp revealed the formation of fluoropyrogallols as intermediates. This study provides insights into the metabolic pathways involved in the biodegradation of fluorinated organic compounds, which is crucial for understanding the environmental fate of such chemicals (Finkelstein et al., 2000).

Synthesis of Fluorinated Aromatic Compounds

Continuous-Flow Synthesis of 2,4,5-Trifluorobromobenzene

A novel microreactor-based system was developed for the efficient synthesis of 2,4,5-trifluorobromobenzene, a valuable intermediate for the production of biologically active peptides and fluorescent reagents. This method offers a rapid and scalable approach to synthesizing fluorinated aromatic compounds, demonstrating the versatility of 1,2,3-trifluoro-5-isocyanatobenzene derivatives in chemical synthesis (Deng et al., 2016).

特性

IUPAC Name |

1,2,3-trifluoro-5-isocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISHPAJOGZXLCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649173 |

Source

|

| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869285-47-2 |

Source

|

| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)